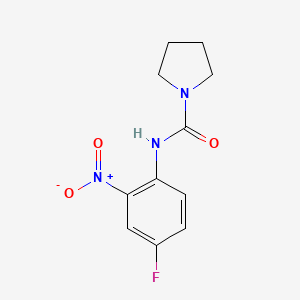
N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C10H11FN2O2 It is characterized by the presence of a pyrrolidine ring attached to a 4-fluoro-2-nitrophenyl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Reduction: The major product formed is N-(4-Amino-2-nitrophenyl)pyrrolidine-1-carboxamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of new materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Fluoro-4-nitrophenyl)pyrrolidine-1-carboxamide
- N-(4-Fluoro-2-nitrophenyl)pyrrolidine-2-carboxamide
- N-(4-Fluoro-2-nitrophenyl)pyrrolidine-3-carboxamide
Uniqueness
N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .
Propriétés
Formule moléculaire |
C11H12FN3O3 |
|---|---|
Poids moléculaire |
253.23 g/mol |
Nom IUPAC |
N-(4-fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C11H12FN3O3/c12-8-3-4-9(10(7-8)15(17)18)13-11(16)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,16) |
Clé InChI |
WSIZRHCYLQNSEU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


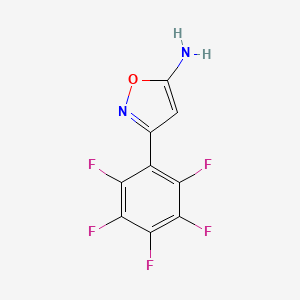
![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)

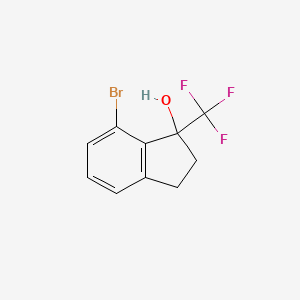
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)
![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)

![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)
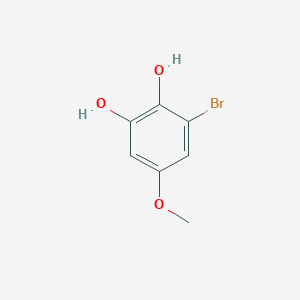
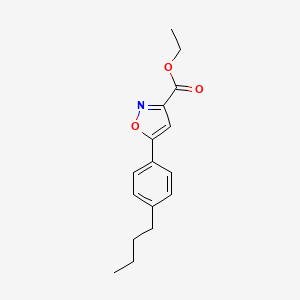
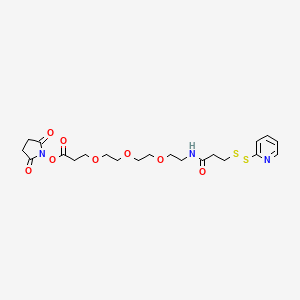
![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)
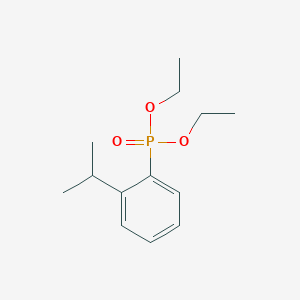
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)
